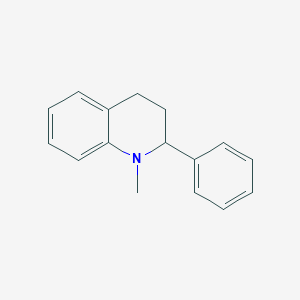
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position and a phenyl group at the second position. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through various synthetic routes. One common method involves the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. This reaction is typically catalyzed by an acid and proceeds through an iminium ion intermediate, followed by a cyclization step to form the tetrahydroquinoline core .
Another method involves the reduction of quinoline derivatives. For instance, the reduction of 2-phenylquinoline using hydrogenation catalysts such as palladium on carbon can yield this compound . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form decahydroquinoline derivatives.
Substitution: Halogenation reactions using halogens or N-halosuccinimides can introduce halogen atoms into the tetrahydroquinoline structure.
These reactions often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require the presence of a catalyst and an oxidizing agent, while substitution reactions may be facilitated by the use of halogenating agents.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), leading to increased levels of neurotransmitters in the brain . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress . These mechanisms contribute to its neuroprotective effects and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but lacks the phenyl group at the second position.
2-Phenyl-1,2,3,4-tetrahydroquinoline: This compound differs by the position of the methyl group and has been studied for its potential as an antioxidant and corrosion inhibitor.
The unique structural features of this compound, such as the presence of both a methyl and phenyl group, contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions and exhibit diverse biological activities. Continued research into this compound may uncover further applications and enhance our understanding of its mechanisms of action.
Propriétés
Numéro CAS |
79461-71-5 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-methyl-2-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H17N/c1-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Clé InChI |
YTOFLBJIRUCIPP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



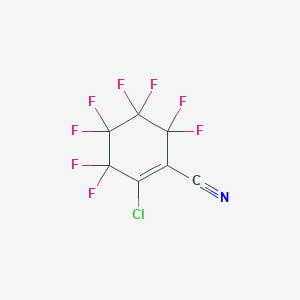
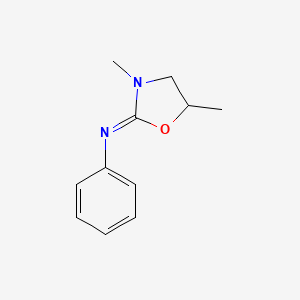
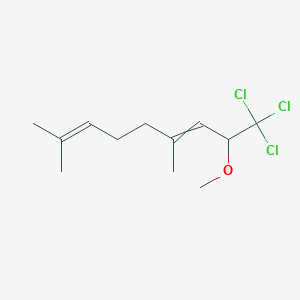
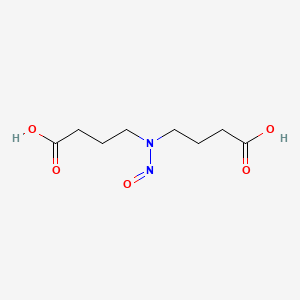
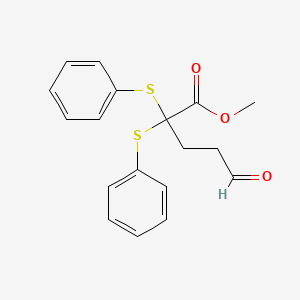
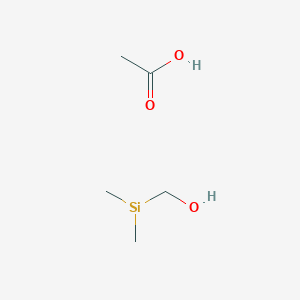

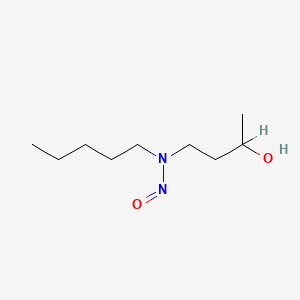
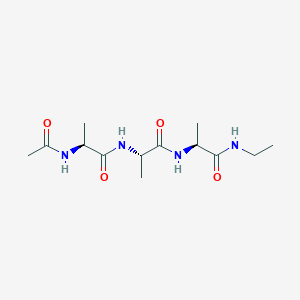

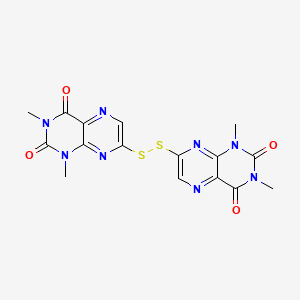
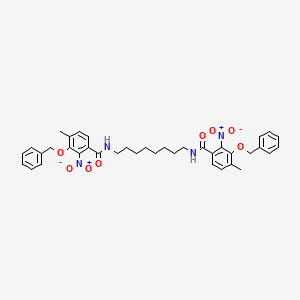
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)
